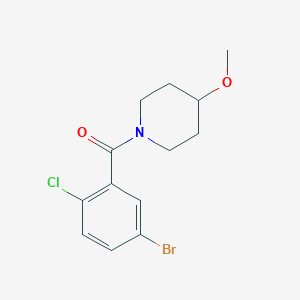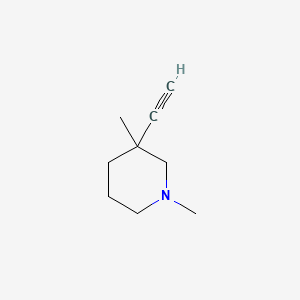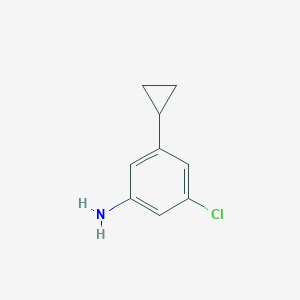
Hypoxanthine disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoxanthine, disodium salt: is a naturally occurring purine derivative. It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer ribonucleic acid in the form of its nucleoside inosine . Hypoxanthine is a necessary additive in certain cells, bacteria, and parasite cultures as a substrate and nitrogen source .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hypoxanthine can be synthesized through the oxidation of xanthine by xanthine oxidoreductase . The disodium salt form is typically prepared by neutralizing hypoxanthine with sodium hydroxide, followed by crystallization.
Industrial Production Methods: Industrial production of hypoxanthine, disodium salt involves the fermentation of certain microorganisms that produce hypoxanthine as a metabolic byproduct. The compound is then extracted and purified through various chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Hypoxanthine can be reduced to form inosine.
Substitution: Hypoxanthine can undergo substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Reducing agents like sodium borohydride can be used for the reduction of hypoxanthine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products:
Xanthine: Formed through oxidation.
Inosine: Formed through reduction.
Halogenated Hypoxanthine: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: Hypoxanthine, disodium salt is used as a substrate in the study of purine metabolism and enzymatic pathways involved in the synthesis and degradation of nucleotides .
Biology: It is a key component in cell culture media, particularly for the growth of certain bacteria and parasites like Plasmodium falciparum .
Medicine: Hypoxanthine is used in the development of biosensors for detecting the presence of certain diseases and in the study of metabolic disorders .
Industry: It is used to enhance the taste and measure the freshness of meat products. Hypoxanthine levels can indicate meat spoilage due to bacterial activity .
Mécanisme D'action
Hypoxanthine exerts its effects primarily through its role in purine metabolism. It is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the salvage pathway of nucleotide synthesis, which is essential for DNA and RNA production . Hypoxanthine also acts as a substrate for xanthine oxidase, leading to the production of uric acid and reactive oxygen species .
Comparaison Avec Des Composés Similaires
Adenine: Another purine derivative involved in nucleic acid synthesis.
Guanine: A purine base found in DNA and RNA.
Xanthine: An intermediate in the degradation of purines to uric acid.
Uniqueness: Hypoxanthine is unique in its ability to be converted into inosine monophosphate, which is a key intermediate in the purine salvage pathway . This makes it particularly important in the study of metabolic pathways and the development of therapeutic agents targeting purine metabolism disorders .
Propriétés
Formule moléculaire |
C5H4N4Na2O |
|---|---|
Poids moléculaire |
182.09 g/mol |
InChI |
InChI=1S/C5H4N4O.2Na/c10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2H,(H2,6,7,8,9,10);; |
Clé InChI |
ZFKZPDWJOMMIBN-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC=N2.[Na].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)









